molecular formula C21H17NO2 B13775200 Acridine, 9,10-dihydro-10-(4-methoxybenzoyl)- CAS No. 63949-13-3

Acridine, 9,10-dihydro-10-(4-methoxybenzoyl)-

Cat. No.: B13775200
CAS No.: 63949-13-3
M. Wt: 315.4 g/mol
InChI Key: HKHMEAMYFDFVKD-UHFFFAOYSA-N
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Description

9H-acridin-10-yl-(4-methoxyphenyl)methanone is a compound that belongs to the acridine family, known for its versatile applications in various fields such as chemistry, biology, and medicine. Acridine derivatives have been actively researched due to their potential therapeutic properties and their ability to interact with biological molecules .

Preparation Methods

The synthesis of 9H-acridin-10-yl-(4-methoxyphenyl)methanone typically involves the reaction of acridin-9(10H)-one with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

9H-acridin-10-yl-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9H-acridin-10-yl-(4-methoxyphenyl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9H-acridin-10-yl-(4-methoxyphenyl)methanone involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells such as cancer cells . The compound may also interact with other molecular targets and pathways, contributing to its biological effects.

Comparison with Similar Compounds

9H-acridin-10-yl-(4-methoxyphenyl)methanone can be compared with other acridine derivatives such as:

The uniqueness of 9H-acridin-10-yl-(4-methoxyphenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives.

Properties

CAS No.

63949-13-3

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

9H-acridin-10-yl-(4-methoxyphenyl)methanone

InChI

InChI=1S/C21H17NO2/c1-24-18-12-10-15(11-13-18)21(23)22-19-8-4-2-6-16(19)14-17-7-3-5-9-20(17)22/h2-13H,14H2,1H3

InChI Key

HKHMEAMYFDFVKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3CC4=CC=CC=C42

Origin of Product

United States

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